molecular formula C9H10F3NO B1469143 1,1,1-Trifluoro-3-(phenylamino)propan-2-ol CAS No. 405-34-5

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol

Cat. No.: B1469143
CAS No.: 405-34-5
M. Wt: 205.18 g/mol
InChI Key: SVGBRZHTMKDXDR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a propanol backbone with a phenylamino substituent. This configuration contributes to its distinct chemical properties, including increased membrane permeability and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The trifluoromethyl group not only enhances lipophilicity but also stabilizes the compound's structure through hydrogen bonding interactions with target proteins. These interactions can modulate enzyme activities and influence cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus.

CompoundMIC (µg/mL)Target Organism
This compound4.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)
THP-1 (Leukemia)3.5
MCF-7 (Breast Cancer)4.0

These values suggest that the compound may induce cytotoxic effects in cancer cells while exhibiting selectivity towards malignant tissues.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated a promising inhibitory effect comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .
  • Anticancer Research : In another investigation focusing on its anticancer activity, the compound was shown to significantly reduce cell viability in human breast carcinoma cells (MCF-7). The study concluded that the mechanism involved apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Studies : The compound has been tested as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a common target in cancer therapy. Results demonstrated effective inhibition at low micromolar concentrations .

Properties

IUPAC Name

3-anilino-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h1-5,8,13-14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGBRZHTMKDXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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